molecular formula C14H18Cl2N2O3S2 B2445917 2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034224-70-7

2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B2445917
CAS No.: 2034224-70-7
M. Wt: 397.33
InChI Key: VIMQCOZEVLANAW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

  • Studies on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor have provided insights into the conformational analysis and energetic stability of distinct conformers. This research contributes to understanding the steric binding interaction with receptors, which could be relevant for the chemical compound (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

  • The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from specific compounds as anti-inflammatory and analgesic agents has been documented. Such research showcases the chemical versatility and potential therapeutic applications of structurally related compounds (Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies

  • Research into the synthesis, characterization, antimicrobial evaluation, and docking studies of certain thiophene-2-carboxamides highlights their potential in developing antimicrobial agents. This work emphasizes the importance of structural modification for enhancing biological activity (Talupur et al., 2021).

Antipsychotic Agents Development

  • Studies on heterocyclic carboxamides as potential antipsychotic agents indicate the significance of structural analogues in pharmacology. Such research could be relevant for exploring the therapeutic potential of related compounds (Norman et al., 1996).

Antiobesity Effects

  • The antiobesity effects of chronic cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice have been investigated, providing a basis for understanding the pharmacological properties of related compounds in managing obesity (Hildebrandt et al., 2003).

Properties

IUPAC Name

2,5-dichloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S2/c15-12-7-11(13(16)22-12)14(19)17-9-1-4-18(5-2-9)10-3-6-23(20,21)8-10/h7,9-10H,1-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMQCOZEVLANAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(SC(=C2)Cl)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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